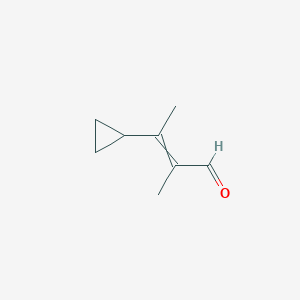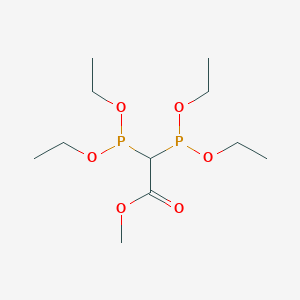
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its bromomethyl group and three methoxy groups attached to the anthracene core, which is further functionalized with a quinone moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,6,8-trimethoxyanthracene.
Bromination: The bromomethyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Oxidation: The anthracene core is oxidized to form the quinone moiety using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), thiourea.
Major Products:
Oxidation: Higher oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
作用机制
The mechanism of action of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
相似化合物的比较
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups at different positions.
2-Bromo-1,4-dimethoxyanthraquinone: Contains a bromine atom but lacks the bromomethyl group.
1,6,8-Trimethoxyanthraquinone: Lacks the bromomethyl group but shares the same methoxy substitution pattern.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group in 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione provides unique reactivity, allowing for diverse chemical modifications.
Methoxy Substitution: The specific pattern of methoxy substitution enhances its solubility and electronic properties, making it suitable for various applications in material science and pharmaceuticals.
属性
CAS 编号 |
60699-01-6 |
|---|---|
分子式 |
C18H15BrO5 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15BrO5/c1-22-10-6-12-16(14(7-10)24-3)18(21)15-11(17(12)20)4-9(8-19)5-13(15)23-2/h4-7H,8H2,1-3H3 |
InChI 键 |
WSOXAKBJYCVUGM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
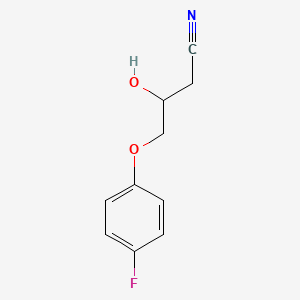
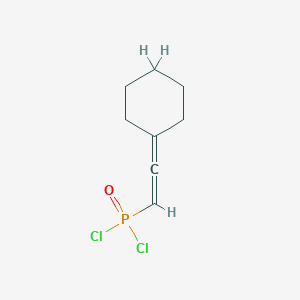
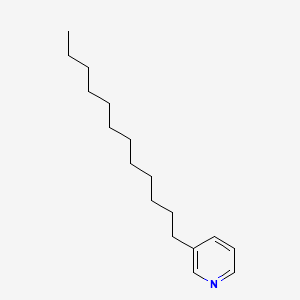
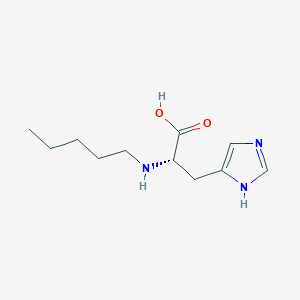
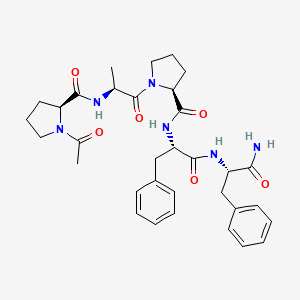
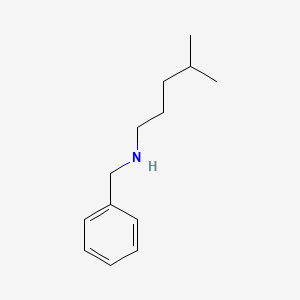
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
